N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
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Description
N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2S2 and its molecular weight is 424.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[4-(2-{[2-(1H-indol-3-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, is a complex molecule with multiple functional groupsIt contains an indole moiety , which is a significant heterocyclic system in natural products and drugs . Indole derivatives have been reported to possess a wide range of therapeutic properties and play a main role in cell biology .
Mode of Action
The presence of the indole moiety suggests that it might interact with biological targets in a manner similar to other indole-containing compounds . Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the presence of the indole moiety, it can be inferred that the compound may influence pathways where indole and its derivatives are known to play a role .
Pharmacokinetics
The presence of the indole moiety suggests that it might have similar pharmacokinetic properties to other indole-containing compounds .
Result of Action
Indole derivatives are known to have various biologically vital properties, suggesting that this compound may have similar effects .
Biological Activity
N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a thiazole ring, and a thiophene carboxamide. These structural elements contribute to its biological activity by influencing interactions with biological targets.
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. The mechanism primarily involves the induction of apoptosis and inhibition of cell proliferation.
- Target Interaction : Molecular docking studies suggest that the compound may interact with specific proteins involved in cancer progression, leading to reduced viability in cancer cells.
Cytotoxicity Assays
In vitro studies using the MTT assay have demonstrated the compound's ability to inhibit cell growth in several cancer cell lines, including Hep-G2 (liver cancer) and other solid tumors. For example:
Compound | Cell Line | Concentration (µg/mL) | Cell Viability (%) |
---|---|---|---|
This compound | Hep-G2 | 100 | 12.93 ± 0.55 |
Standard Drug (Doxorubicin) | Hep-G2 | 100 | 10.8 ± 0.41 |
These results indicate that the compound exhibits comparable potency to established chemotherapeutic agents.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the indole and thiazole components can significantly affect biological activity. For instance, the presence of specific substituents on these rings correlates with enhanced cytotoxicity.
Case Studies
- Indole Derivatives : Research has indicated that derivatives containing indole structures often display potent anticancer activities due to their ability to induce apoptosis through mitochondrial pathways.
- Thiazole Compounds : Thiazole derivatives have been studied for their role in targeting metabolic pathways in cancer cells, enhancing the therapeutic efficacy of compounds like this compound.
Properties
IUPAC Name |
N-[4-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c26-19(22-10-9-14-12-23-17-5-2-1-4-16(14)17)8-7-15-13-29-21(24-15)25-20(27)18-6-3-11-28-18/h1-6,11-13,23H,7-10H2,(H,22,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNXSZGEBJHAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.